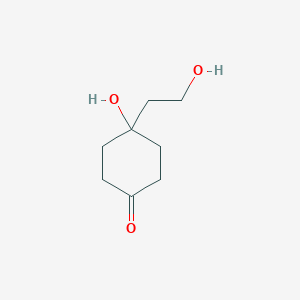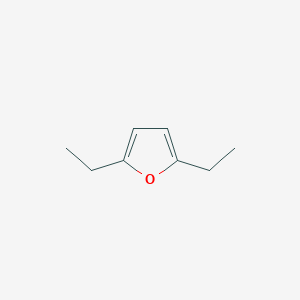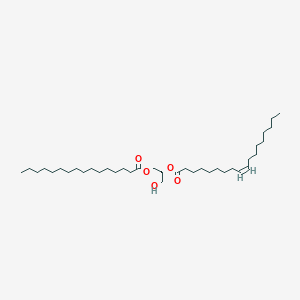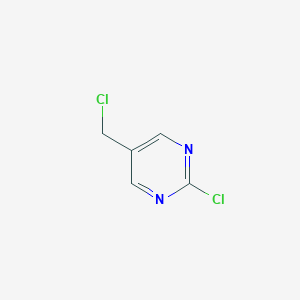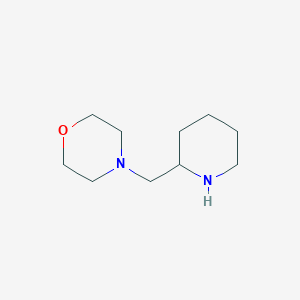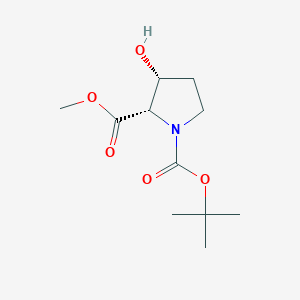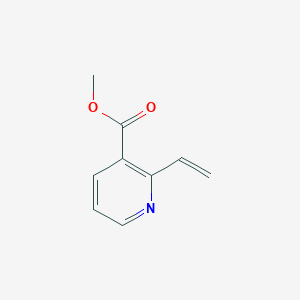
Methyl 2-vinylnicotinate
概要
説明
Synthesis Analysis
The preparation of Methyl 2-vinylnicotinate is usually carried out through organic synthesis methods . A common preparation method involves the reaction of nicotinic acid ester with allyl bromide .Molecular Structure Analysis
The molecular formula of Methyl 2-vinylnicotinate is C9H9NO2 . Its average mass is 163.173 Da and its monoisotopic mass is 163.063324 Da .Physical And Chemical Properties Analysis
Methyl 2-vinylnicotinate is an orange-yellow to orange-red solid . It has a unique aroma and is soluble . The molecular weight of Methyl 2-vinylnicotinate is 163.17326 .科学的研究の応用
Radiation Dosimetry
Methyl viologen (MV 2+ ), a compound related to Methyl 2-vinylnicotinate, has been used in radiation processing applications. Poly(vinyl alcohol) (PVA) films containing MV 2+ color blue upon exposure to ionizing radiation, making them suitable as dosimeters. These films have been studied for their absorbance values at selected wavelengths, which are related to absorbed dose over a wide range, from 50 Gy up to 40 kGy. This indicates their potential as a tool for absorbed dose measurements in various industrial applications involving ionizing radiations (Lavalle et al., 2007).
Catalytic Asymmetric Reactions
Methyl 2-vinylnicotinate-related compounds, like 3-methyl-2-vinylindoles, have been used in catalytic asymmetric Povarov reactions. This involves three-component reactions with aldehydes and anilines, catalyzed by chiral phosphoric acid. This method facilitates the synthesis of chiral indole-derived tetrahydroquinolines, which are important in creating compounds with structural diversity and complexity (Dai et al., 2016).
Mannich-Type Reactions
The compound 2-methyl-2-vinyloxirane, closely related to Methyl 2-vinylnicotinate, has been utilized in direct vinylogous Mannich-type reactions. This reaction is a synthetic application where the Mannich adduct serves as an intermediate in the synthesis of specific compounds like cis-5-substituted pipecolinic acid ethyl ester (Lautens et al., 2004).
Hydrogel Development
Research has explored the use of N-vinyl 2-pyrrolidone/itaconic acid copolymeric hydrogels, which are relevant to Methyl 2-vinylnicotinate. These hydrogels have been developed for controlled release behaviors in drug delivery applications. The characterization of these hydrogels includes examining their swelling properties and molecular weight between crosslinks, which are critical for their effectiveness in drug release (Şen & Güven, 1999).
Polymer Chemistry
Studies have also looked into the controlled/living radical polymerization of vinyl acetate, using methyl 2-iodopropionate as a transfer agent. This process allows for the synthesis of poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity, which is significant in the field of polymer chemistry and material science (Iovu & Matyjaszewski, 2003).
Safety And Hazards
There is limited research on the safety information of Methyl 2-vinylnicotinate . Generally, chemical substances need to be handled with care . During handling and usage, it is recommended to wear appropriate protective equipment and avoid inhalation, skin contact, or ingestion . It is necessary to follow relevant laboratory procedures and guidelines for handling hazardous chemicals to ensure safe operation .
特性
IUPAC Name |
methyl 2-ethenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZOSVZGLIDALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618959 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-vinylnicotinate | |
CAS RN |
103441-72-1 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

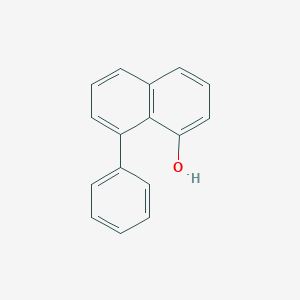
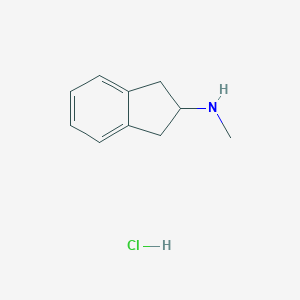
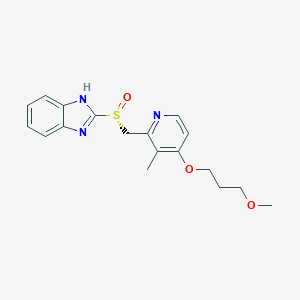
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
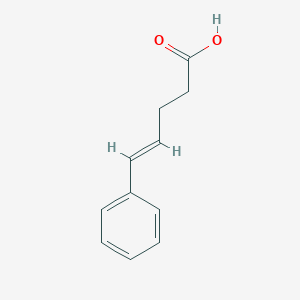
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
